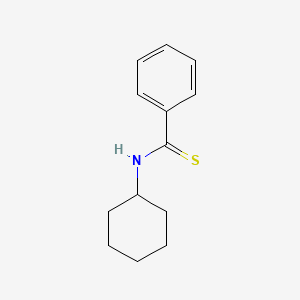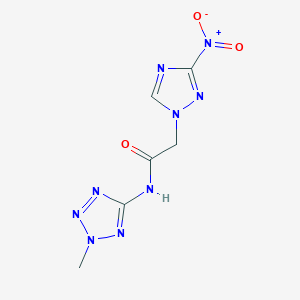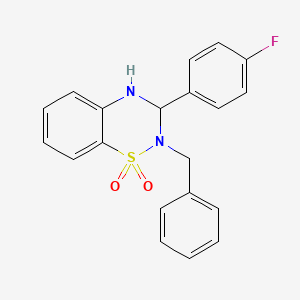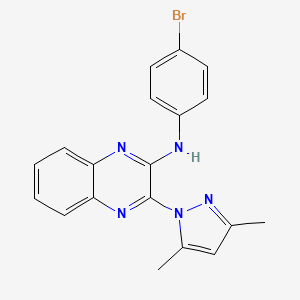![molecular formula C13H7BrN4O5 B14945828 3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one](/img/structure/B14945828.png)
3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of a chromenone core and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors are being explored to scale up the production process efficiently .
化学反応の分析
Types of Reactions
3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group on the triazole ring.
Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and sodium azide (NaN₃) for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce various substituted triazoles .
科学的研究の応用
3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitro group on the triazole ring can undergo reduction to form reactive intermediates that interact with cellular components. The chromenone core can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: Another compound with a triazole ring and nitro group, used in energetic materials.
5-Bromo-2-nitropyridine: A similar compound with a bromine and nitro group, used in organic synthesis.
Uniqueness
What sets 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE apart is its combination of a chromenone core and a triazole ring, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
特性
分子式 |
C13H7BrN4O5 |
|---|---|
分子量 |
379.12 g/mol |
IUPAC名 |
3-[2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetyl]chromen-2-one |
InChI |
InChI=1S/C13H7BrN4O5/c14-12-15-13(18(21)22)16-17(12)6-9(19)8-5-7-3-1-2-4-10(7)23-11(8)20/h1-5H,6H2 |
InChIキー |
KNWGJQCLSMZBBT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)

![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14945782.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)

![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)

![N-(5-{[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14945801.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanone](/img/structure/B14945807.png)

![2,4-dichloro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14945823.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14945824.png)
